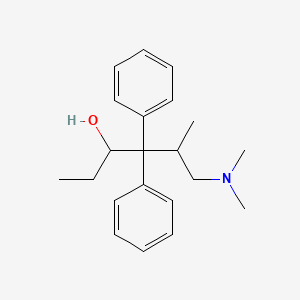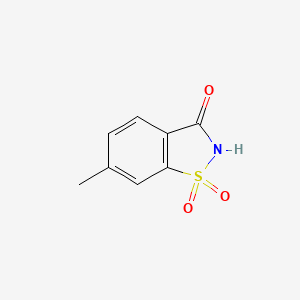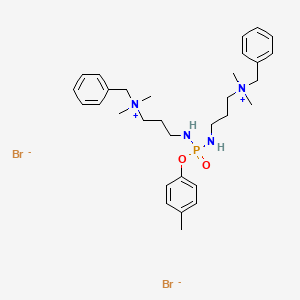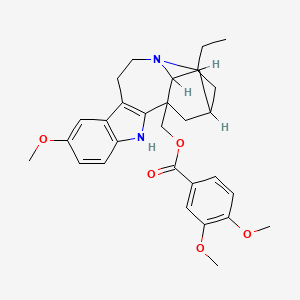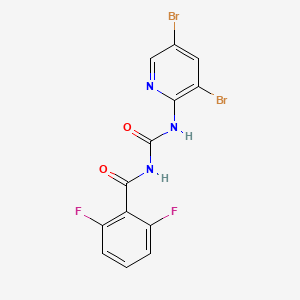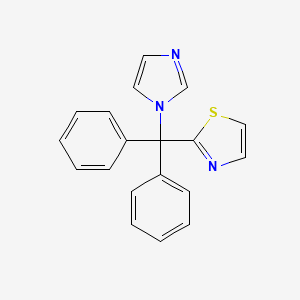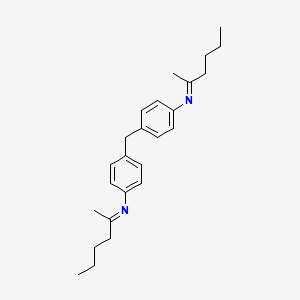
2,2'-Dithiobis(N-(2-chlorophenyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base to form N-(2-chlorophenyl)benzamide. This intermediate is then treated with a disulfide-forming reagent, such as sodium disulfide, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) involves its ability to interact with thiol groups in proteins, forming disulfide bonds. This interaction can alter the structure and function of proteins, leading to various biological effects. The compound may also interact with specific molecular targets and pathways, although detailed studies are required to elucidate these interactions fully .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of chlorophenyl groups.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar benzamide structure with additional chlorine substituents.
Uniqueness
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) is unique due to the presence of both disulfide and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
50383-29-4 |
|---|---|
Molekularformel |
C26H18Cl2N2O2S2 |
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-[[2-[(2-chlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H18Cl2N2O2S2/c27-19-11-3-5-13-21(19)29-25(31)17-9-1-7-15-23(17)33-34-24-16-8-2-10-18(24)26(32)30-22-14-6-4-12-20(22)28/h1-16H,(H,29,31)(H,30,32) |
InChI-Schlüssel |
QSFBOPNUGWYAHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



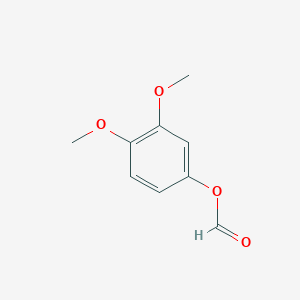

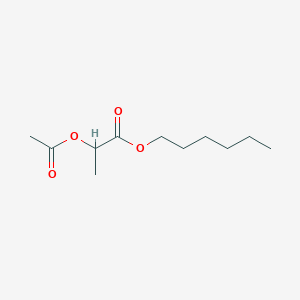
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
